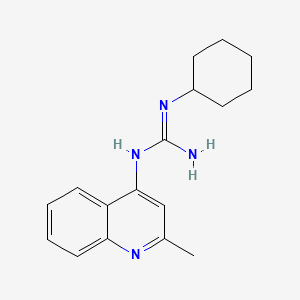
2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: is a complex organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its intricate structure, which includes multiple double bonds, a furan ring, and various functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)- involves several steps, typically starting with the preparation of the furan ring. Common synthetic routes include:
Cyclization Reactions: Using precursors like furfural and appropriate catalysts to form the furan ring.
Functional Group Addition: Introducing hydroxyl, methyl, and other functional groups through controlled reactions.
Double Bond Formation: Employing methods like Wittig reactions to introduce double bonds at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and functionalization processes, often using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: can be compared with other furanones, such as:
2(5H)-Furanone: A simpler structure with fewer functional groups.
5-Hydroxy-2(5H)-furanone: Contains a hydroxyl group, making it more reactive in certain conditions.
Substituted Hydroxyl Furanones: Various derivatives with different substituents that alter their chemical and biological properties.
Propiedades
Número CAS |
71947-64-3 |
|---|---|
Fórmula molecular |
C25H34O4 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(2R)-2-[(2E,6S,7E,9E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-2,7,9-trienyl]-3-hydroxy-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,12,14-15,17-18,23,26H,6-7,10-11,13,16H2,1-4H3/b8-5+,19-9+,20-12+/t18-,23-/m1/s1 |
Clave InChI |
UXFNAATUJSSAHF-KCWPHIDLSA-N |
SMILES isomérico |
CC1=C([C@H](OC1=O)C/C(=C/CC[C@H](C)/C=C/C=C(\C)/CCCC2=COC=C2)/C)O |
SMILES canónico |
CC1=C(C(OC1=O)CC(=CCCC(C)C=CC=C(C)CCCC2=COC=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


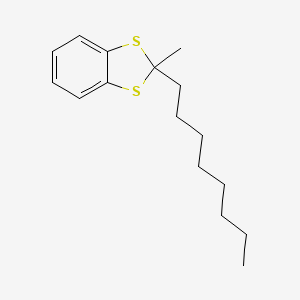

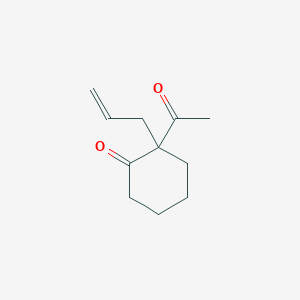
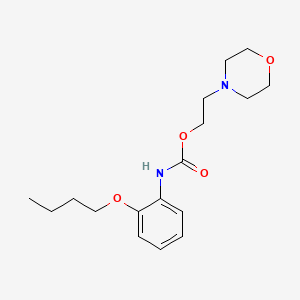

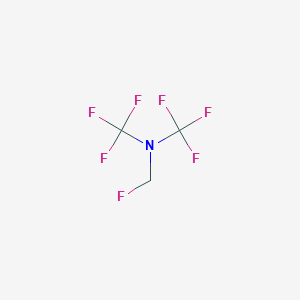


![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
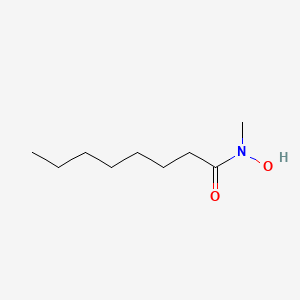


![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
